Fmoc-3-フルオロ-D-フェニルアラニン

説明

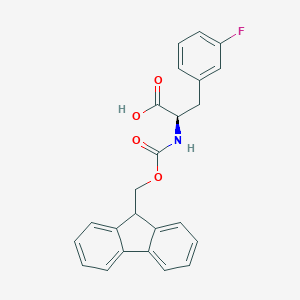

Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the third position of the phenyl ring. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis .

科学的研究の応用

Fmoc-3-fluoro-D-phenylalanine has several scientific research applications:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis to introduce fluorinated phenylalanine residues into peptides, enhancing their stability and bioactivity.

Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: It serves as a tool in studying protein-protein interactions and enzyme mechanisms by incorporating fluorinated residues into proteins.

Material Science: Fmoc-3-fluoro-D-phenylalanine is used in the design of novel materials with unique properties, such as hydrogels and nanomaterials.

作用機序

- Changes : The gelation process involves factors like Fmoc-F covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions .

- Antimicrobial Activity : FmocF exhibits weak antibacterial activity against Gram-positive bacteria, including MRSA, due to its inability to cross the bacterial membrane .

- Downstream Effects : The hydrogel’s structure influences drug release kinetics and tissue regeneration .

- Cellular Effects : The hydrogel interacts with cells, influencing tissue regeneration and drug delivery .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Fmoc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, and the flexibility of the phenylalanine side chain, along with pH and buffer ions, contribute to the self-assembly of Fmoc-3-fluoro-D-phenylalanine into gel formation . This process involves a collective action of different non-covalent interactions .

Cellular Effects

Fmoc-3-fluoro-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, Fmoc-3-fluoro-D-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-3-fluoro-D-phenylalanine involves its ability to form hydrogels through self-assembly . This process is governed by the Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making Fmoc-3-fluoro-D-phenylalanine hydrogel .

Temporal Effects in Laboratory Settings

It is known that the hydrogel formation of Fmoc-3-fluoro-D-phenylalanine is influenced by physical and thermal stimuli .

Dosage Effects in Animal Models

While specific studies on Fmoc-3-fluoro-D-phenylalanine dosage effects in animal models are limited, it has been shown that Fmoc-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-phenylalanine typically involves the following steps:

Protection of the Amino Group: The amino group of 3-fluoro-D-phenylalanine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods: Industrial production of Fmoc-3-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 3-fluoro-D-phenylalanine are reacted with Fmoc chloride under controlled conditions.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

化学反応の分析

Types of Reactions: Fmoc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include deprotected amino acids and substituted phenylalanine derivatives .

類似化合物との比較

Fmoc-4-fluoro-D-phenylalanine: Similar to Fmoc-3-fluoro-D-phenylalanine but with the fluorine atom at the fourth position of the phenyl ring.

Fmoc-2-fluoro-D-phenylalanine: Fluorine atom at the second position of the phenyl ring.

Fmoc-3-chloro-D-phenylalanine: Chlorine atom instead of fluorine at the third position.

Uniqueness: Fmoc-3-fluoro-D-phenylalanine is unique due to the specific positioning of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in applications where precise control over peptide structure and function is required .

生物活性

Fmoc-3-fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in biochemical research due to its unique properties that influence biological activity, particularly in peptide synthesis and protein interactions. This article explores the biological activity of Fmoc-3-fluoro-D-phenylalanine, including its synthesis, mechanisms of action, and potential applications in therapeutic contexts.

Synthesis and Structural Characteristics

The synthesis of Fmoc-3-fluoro-D-phenylalanine typically involves the introduction of a fluorine atom at the 3-position of the phenyl ring. This modification can significantly alter the compound's physicochemical properties, such as hydrophobicity and binding affinity. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective coupling reactions without interference.

Biological Activity

1. Role in Peptide Synthesis

Fmoc-3-fluoro-D-phenylalanine is primarily utilized as a building block in peptide synthesis. Its incorporation into peptides can enhance stability and alter their biological functions. The presence of fluorine can modify enzyme-substrate interactions and affect protein folding, which is crucial for maintaining biological activity .

2. Enzymatic Interactions

Research indicates that fluorinated amino acids can influence enzymatic activity by stabilizing protein structures and altering binding affinities. For example, studies have shown that incorporating fluorinated phenylalanines into proteins can enhance their thermal stability and resistance to proteolytic degradation . This property is particularly beneficial for therapeutic proteins, where prolonged shelf life and activity are desired.

3. Membrane Permeability

Fluorinated amino acids like Fmoc-3-fluoro-D-phenylalanine exhibit improved membrane permeability compared to their non-fluorinated counterparts. This characteristic is attributed to the increased lipophilicity conferred by the fluorine atom, facilitating better cellular uptake and bioavailability of peptide drugs .

Case Studies

Several studies highlight the biological implications of using Fmoc-3-fluoro-D-phenylalanine in various applications:

- Therapeutic Peptides : A study demonstrated that peptides containing Fmoc-3-fluoro-D-phenylalanine exhibited enhanced binding to target receptors compared to peptides with standard phenylalanine. This improved interaction was linked to the unique electronic properties of the fluorinated side chain .

- Antibacterial Applications : Research on self-assembling peptides incorporating Fmoc-protected amino acids showed that these compounds could form nanofibers with antibacterial properties. The self-assembly process was driven by π-π stacking interactions among aromatic side chains, which were enhanced by the presence of fluorinated residues .

Comparative Analysis

The following table summarizes key characteristics of Fmoc-3-fluoro-D-phenylalanine compared to other fluorinated phenylalanines:

| Property | Fmoc-3-fluoro-D-phenylalanine | Fmoc-4-fluoro-D-phenylalanine | Non-fluorinated Phenylalanine |

|---|---|---|---|

| Synthesis Complexity | Moderate | Moderate | Low |

| Membrane Permeability | High | Moderate | Low |

| Stability | High | Moderate | Low |

| Enzymatic Activity Influence | Significant | Moderate | Minimal |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-72-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。